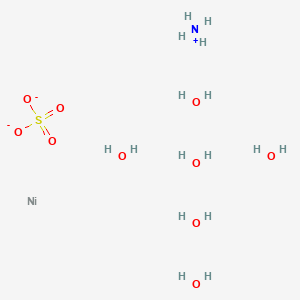

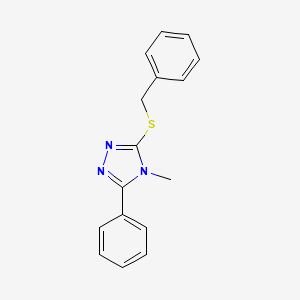

![molecular formula C26H57NO6P+ B12507780 2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)

2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lysophosphatidylcholine ether (LPC-ETHER) is a type of ether-linked lysophosphatidylcholine, which belongs to the group of ether phospholipids. These compounds are characterized by a glycerol backbone linked to a fatty alcohol via an ether bond and a phosphocholine molecule . LPC-ETHER is known for its structural and functional roles in biological membranes and its involvement in various cellular processes.

Preparation Methods

The most common method for preparing ethers, including LPC-ETHER, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Chemical Reactions Analysis

LPC-ETHER undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LPC-ETHER can lead to the formation of lysophosphatidic acid, while reduction can yield different derivatives of lysophosphatidylcholine .

Scientific Research Applications

LPC-ETHER has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of ether lipids in biological membranes. In biology, LPC-ETHER is involved in cell signaling and membrane fusion processes . In medicine, it has been studied for its potential role in neurological diseases, cancer, and metabolic disorders . Industrially, LPC-ETHER is used in lipidomics for the analysis of lipid profiles in various biological samples .

Mechanism of Action

The mechanism of action of LPC-ETHER involves its interaction with various molecular targets and pathways. It acts on G protein-coupled receptors, Toll-like receptors, and ion channels to activate several second messengers . These interactions lead to various cellular responses, including inflammation, cell differentiation, and membrane stability . LPC-ETHER is also involved in the hydrolytic pathway catalyzed by autotaxin to yield lysophosphatidic acid and choline .

Comparison with Similar Compounds

LPC-ETHER is similar to other ether phospholipids, such as plasmalogens and platelet-activating factor (PAF). it is unique in its structure, with a glycerol backbone linked to a fatty alcohol via an ether bond and a phosphocholine molecule . Other similar compounds include lysophosphatidylethanolamine (LPE) and phosphatidylcholine (PC), which differ in their head groups and fatty acid chains . LPC-ETHER’s unique structure and functional roles make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula |

C26H57NO6P+ |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

2-[hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/p+1 |

InChI Key |

XKBJVQHMEXMFDZ-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)

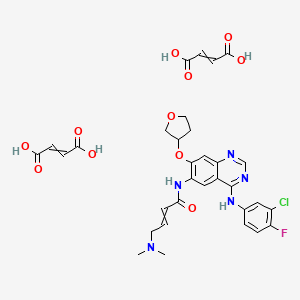

![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)

![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)

![methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate](/img/structure/B12507739.png)

![5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12507743.png)

![1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)

![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507750.png)

![N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide](/img/structure/B12507753.png)